4-Phenylphenyl triflate 4-Phenylphenyl triflate
Brand Name: Vulcanchem
CAS No.: 17763-78-9
VCID: VC3793835
InChI: InChI=1S/C13H9F3O3S/c14-13(15,16)20(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F
Molecular Formula: C13H9F3O3S
Molecular Weight: 302.27 g/mol

4-Phenylphenyl triflate

CAS No.: 17763-78-9

Cat. No.: VC3793835

Molecular Formula: C13H9F3O3S

Molecular Weight: 302.27 g/mol

* For research use only. Not for human or veterinary use.

4-Phenylphenyl triflate - 17763-78-9

Specification

CAS No. 17763-78-9
Molecular Formula C13H9F3O3S
Molecular Weight 302.27 g/mol
IUPAC Name (4-phenylphenyl) trifluoromethanesulfonate
Standard InChI InChI=1S/C13H9F3O3S/c14-13(15,16)20(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Standard InChI Key RJFYGCJTUUXOOF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

4-Phenylphenyl triflate features a biphenyl backbone substituted with a trifluoromethanesulfonate (triflate) group at the para position. The triflate moiety (CF3SO3\text{CF}_3\text{SO}_3^-) is a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbon atoms and facilitating nucleophilic displacement reactions . The compound’s IUPAC name, [1,1'-biphenyl]-4-yl trifluoromethanesulfonate, underscores its bifunctional aromatic-triflate architecture .

PropertyValueSource
Physical StateLiquid at 20°C
Molecular Weight302.27 g/mol
Purity≥95%
Hazard ClassificationSkin/Eye Irritant (GHS Cat. 2)
Storage ConditionsCool, dry environment

The compound’s hazard profile mandates stringent safety protocols, including the use of gloves, eye protection, and adequate ventilation .

Synthesis and Reaction Mechanisms

Industrial and Laboratory Synthesis

4-Phenylphenyl triflate is synthesized via the reaction of 4-phenylphenol with trifluoromethanesulfonic anhydride ((CF3SO2)2O\text{(CF}_3\text{SO}_2\text{)}_2\text{O}) in the presence of a base such as pyridine . This method ensures high yields and scalability:

4-Ph-Ph-OH+(CF3SO2)2Obase4-Ph-Ph-OTf+byproducts\text{4-Ph-Ph-OH} + (\text{CF}_3\text{SO}_2\text{)}_2\text{O} \xrightarrow{\text{base}} \text{4-Ph-Ph-OTf} + \text{byproducts}

The reaction proceeds through an acid-catalyzed mechanism, where the phenolic oxygen acts as a nucleophile toward the electrophilic sulfur center of the anhydride .

Role in Friedel-Crafts Reactions

In triflic acid (CF3SO3H\text{CF}_3\text{SO}_3\text{H})-catalyzed Friedel-Crafts alkylation, 4-phenylphenyl triflate participates as an intermediate. For instance, the protonation of lactones by triflic acid generates carbocationic species, which undergo alkylation with aromatic substrates . The triflate group’s leaving ability drives the reaction toward cyclization, forming tetralone derivatives critical in benzazepinone synthesis :

LactoneCF3SO3HCarbocationTetralone intermediate\text{Lactone} \xrightarrow{\text{CF}_3\text{SO}_3\text{H}} \text{Carbocation} \rightarrow \text{Tetralone intermediate}

Kinetic studies suggest an A(AL)1 mechanism, where the rate-determining step is independent of acid concentration .

Applications in Medicinal Chemistry

S1P4 Receptor Agonist Development

A high-throughput screening campaign identified 4-phenylphenyl triflate-derived analogs as potent S1P4 receptor agonists . For example, compound CYM50199 (EC50_{50} = 12 nM) exhibited >1,000-fold selectivity over S1P1–3,5 receptors, underscoring the triflate’s role in optimizing pharmacokinetic properties . Structural modifications to the biphenyl coil and ethylenedioxy spacer enhanced binding affinity while minimizing off-target effects .

Enzyme Inhibitor Design

In di-azetidinyl diamide synthesis, 4-phenylphenyl triflate intermediates contributed to monoacylglycerol lipase (MGL) inhibitors with subnanomolar IC50_{50} values . The triflate’s electrophilicity enabled efficient coupling with heteroaryl amines, yielding candidates such as Cpd 18 (IC50_{50} = 0.0339 μM) .

Recent Advances and Future Directions

Catalytic Applications

Recent studies highlight iron(III) triflate (Fe(OTf)3\text{Fe(OTf)}_3) as a co-catalyst in C–C bond-forming reactions . For instance, 4-phenylphenyl triflate facilitated the synthesis of 1-phenyl-3,3-diphenyl-1-propyne derivatives under mild conditions (77% yield) .

Material Science Innovations

In optoelectronics, triflate-based electrolytes improved the stability of zinc oxide (ZnO) thin films, achieving a bandgap (EgE_g) of 3.273–3.282 eV . These findings suggest potential applications in photovoltaic devices.

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